molecular formula C10H13NO3 B1317208 5-Amino-2-isopropoxybenzoic acid CAS No. 920739-83-9

5-Amino-2-isopropoxybenzoic acid

Cat. No. B1317208
CAS RN: 920739-83-9
M. Wt: 195.21 g/mol
InChI Key: BPPQEYNZJWXJTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Amino-2-isopropoxybenzoic acid consists of an aromatic benzene ring substituted with an amino group (NH2), an isopropoxy group (OC3H7), and a carboxylic acid group (COOH). The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of 5-Amino-2-isopropoxybenzoic acid would be influenced by its functional groups. The amino group can participate in reactions such as acylation or alkylation, while the carboxylic acid group can undergo reactions like esterification or amide formation .


Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to 5-Amino-2-isopropoxybenzoic acid, are generally colorless, crystalline solids. They have high melting points due to their ionic properties. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Biosynthesis Research

5-Amino-2-isopropoxybenzoic acid has been studied in the context of biosynthesis, particularly in relation to the production of antibiotics. For example, research has shown its involvement in the biosynthesis of ansamycins, a class of antibiotics, and its role as a precursor in this process (Ghisalba & Nüesch, 1981).

Biochemical Applications

In biochemical research, derivatives of 5-amino-2-isopropoxybenzoic acid have been used in studies involving peptide synthesis and molecular interactions. For instance, unnatural amino acids containing this compound have been created to mimic β-strand structures in peptides (Nowick et al., 2000).

Glycan Analysis

This compound has also been used in glycan analysis, particularly in labeling N-glycans for mass spectrometry. It enhances the sensitivity of glycan identification, making it useful in glycomics and the analysis of glycoproteins (Hronowski et al., 2020).

Enzyme Synthesis Research

In enzymatic research, derivatives of 5-amino-2-isopropoxybenzoic acid have been used to study enzyme-mediated synthesis processes. For example, it has been utilized in the synthesis of hydroxypipecolic acid, exploring enzyme-aided resolution of amino acid derivatives (Krishnamurthy et al., 2015).

Photodynamic Therapy

In the medical field, similar compounds have been investigated for their role in photodynamic therapy and drug transport. Studies have explored how related compounds interact with specific transporters in the human body, which can have implications for targeted drug delivery (Anderson et al., 2010).

Mechanism of Action

Target of Action

5-Amino-2-isopropoxybenzoic acid, also known as 5-aminosalicylic acid (5-ASA), primarily targets inflammatory diseases of the gastrointestinal tract . It is a synthetic drug from the family of nonsteroidal anti-inflammatory drugs (NSAIDs) . It has been used for various diseases due to its pharmacological effects .

Mode of Action

The compound interacts with its targets and results in several changes. For instance, 5-ASA affects the Wnt/β-catenin pathway in CRC cells by inhibiting phosphatase A2 and degrading β-catenin . It also reduces colorectal inflammation and cancer by interacting with and increasing PPAR-γ expression and activation . Furthermore, 5-ASA can inhibit COX-2 at the level of RNA and protein .

Biochemical Pathways

The affected pathways and their downstream effects are quite diverse. For instance, 5-ASA is a major component of the sulfasalazine (SSZ) drug, which is separated in the large intestine by bacteria containing the enzyme azoreductases . This process transports 5-ASA to the colon .

Pharmacokinetics

The pharmacokinetics of 5-ASA involves its absorption, distribution, metabolism, and excretion (ADME). The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon or is passed in the stool . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It has been shown to have anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties . It has been used experimentally for other diseases .

Action Environment

The action, efficacy, and stability of 5-ASA can be influenced by various environmental factors. For instance, the presence of bacteria containing the enzyme azoreductases in the large intestine is crucial for the separation of 5-ASA from the sulfasalazine (SSZ) drug . This process allows the transportation of 5-ASA to the colon, where it exerts its effects .

properties

IUPAC Name

5-amino-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPQEYNZJWXJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581370
Record name 5-Amino-2-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

920739-83-9
Record name 5-Amino-2-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-isopropoxy-5-nitrobenzoate (6.92 g, 28.95 mmol) was taken up in THF/H2O (35 ml of each) and LiOH (1.39 g, 57.9 mmol) was added. The mixture was stirred at RT overnight then the pH was lowered to 1 by the addition of concentrated HCl and the product extracted in ethyl acetate (50 ml). The organic layer was dried (MgSO4) and evaporated to give 2-isopropoxy-5-nitrobenzoic acid (6.02 g, 92.5%) as a yellow solid. 1H NMR (δ, 250 MHz, DMSO-d6): 1.32 (d, 6-H, CH3), 4.88 (septet, 1-H, CH), 7.37 (d, 1-H, aromatic), 8.32 (dd, 1-H, aromatic), 8.40 (d, 1-H, aromatic), 13.13 (s, 1-H, CO2H). 2-Isopropoxy-5-nitrobenzoic acid (6.02 g, 26.75 mmol) was suspended in EtOH (100 ml) and 10% Pd on C (wet basis) (600 mg) was added. The mixture was hydrogenated at 50 psi for 2 hrs. The mixture was filtered through celite and the volatiles were removed in vacuo. The residue was triturated with IPA, and the resulting solid filtered off, washed with MTBE and dried in vacuo to give 4.15 g of 5-amino-2-isopropoxybenzoic acid (79.5%) as a pale yellow solid.
Quantity
6.02 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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catalyst
Reaction Step Three

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